molecular formula C13H15N3O2 B043156 L-Histidine, phenylmethyl ester CAS No. 46921-20-4

L-Histidine, phenylmethyl ester

Cat. No. B043156
CAS RN: 46921-20-4
M. Wt: 245.28 g/mol
InChI Key: AXIQMEOYYYWDKF-LBPRGKRZSA-N
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Description

Synthesis Analysis

L-Histidine, phenylmethyl ester's synthesis, involves esterification processes that attach a phenylmethyl group to the carboxyl end of L-Histidine. This modification can alter the compound's reactivity, making it a versatile building block in peptide synthesis and organic chemistry. In the context of histidine derivatives, research has focused on developing efficient synthesis methods that retain the amino acid's chirality while introducing new functional groups (Grozinger et al., 1993).

Molecular Structure Analysis

The molecular structure of L-Histidine, phenylmethyl ester, like its parent amino acid, features an imidazole ring, which plays a critical role in its chemical behavior. The phenylmethyl ester group affects the molecule's overall polarity and solubility, potentially influencing its interaction with biological molecules. Studies on related histidine compounds have explored how modifications impact the amino acid's structure and properties, shedding light on the structural dynamics of such derivatives (Li & Hong, 2011).

Scientific Research Applications

Influence of Histidine on Metabolism

Metabolic Effects of Histidine : Histidine supplementation is explored for its potential therapeutic effects in various conditions. It's used for tissue protection in transplantation and cardiac surgery and as a supplement to potentially increase muscle performance. The administration of histidine may affect ammonia levels and several amino acids, including alanine, glutamine, and glutamate, while decreasing levels of glycine and branched-chain amino acids. These changes suggest that histidine supplementation could have implications for patients with liver injury and those looking to enhance muscle carnosine content (Holeček, 2020).

Histidine in Disease and Health

Histidine's Role in Human Health and Disease : Histidine's physiological roles include acting as a proton buffer, metal ion chelator, and scavenger of reactive oxygen species, among others. Fluctuations in histidine levels can impact bodily functions, with deficiencies linked to mental health issues such as Parkinson's disease and schizophrenia. Histidine has also been considered for its potential in treating schizophrenia (Alazawi et al., 2022).

Histidine and Kidney Diseases

Carnosine and Kidney Diseases : Carnosine, a dipeptide of beta-alanyl-L-histidine, shows promise in treating and preventing various kidney diseases due to its anti-inflammatory, anti-fibrotic, and antioxidant properties. Research suggests carnosine's potential in chronic kidney disease treatment and prevention, highlighting the need for further investigation into its therapeutic applications (Kiliś-Pstrusińska, 2020).

Histidine's Impact on Gastric Health

Histidine Decarboxylase and Gastric Health : Histidine decarboxylase inhibitors show potential in preventing gastric lesions, with studies indicating their effectiveness against ulcers induced by various factors. This highlights a novel approach to developing safe and effective anti-ulcer drugs, underscoring histidine's regulatory role in gastric acid production (Parmar et al., 1984).

Mechanism of Action

Target of Action

L-Histidine, phenylmethyl ester, is a derivative of the amino acid histidine. The primary target of this compound is the enzyme histidine decarboxylase (HDC) . HDC is responsible for the conversion of histidine to histamine, a critical mediator of various physiological functions such as gastric acid secretion, neurotransmission, and immune response .

Mode of Action

The compound interacts with its target, HDC, by serving as a substrate for the enzyme . The decarboxylation of L-Histidine, phenylmethyl ester by HDC leads to the production of histamine . This interaction results in the modulation of histamine levels within the body, influencing various histamine-dependent physiological processes .

Biochemical Pathways

The primary biochemical pathway affected by L-Histidine, phenylmethyl ester is the histidine-histamine metabolic pathway . In this pathway, histidine is converted to histamine by the action of HDC. Histamine then exerts its effects by binding to its four different G-protein-coupled receptors located in various parts of the body . The downstream effects of this pathway include the regulation of gastric acid secretion, neurotransmission, and immune response .

Pharmacokinetics

Histidine is known to be well-absorbed and distributed throughout the body, metabolized primarily by HDC, and excreted in the urine .

Result of Action

The action of L-Histidine, phenylmethyl ester results in the production of histamine, which has various molecular and cellular effects. Histamine is known to cause vasodilation, increased vascular permeability, and smooth muscle contraction . It also plays a role in neurotransmission and immune response .

Action Environment

The action of L-Histidine, phenylmethyl ester can be influenced by various environmental factors. For instance, the pH level can affect the protonation state of histidine and thus its interaction with HDC . Additionally, factors such as temperature and ionic strength can influence the stability and efficacy of the compound .

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, not breathing dust, and not ingesting "L-Histidine, phenylmethyl ester" . If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

L-Histidine, one of the most prominent positively charged amino acids, has shown a lot of potential as a future molecular device . It has been acknowledged for its applications in designing future switching devices and logic gates . Further studies are needed to elucidate the effects of HIS supplementation on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise .

properties

IUPAC Name

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIQMEOYYYWDKF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Histidine, phenylmethyl ester

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